

# Patulin-13C7: A Technical Overview of its Physicochemical Properties and Analytical Applications

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## Compound of Interest

Compound Name: *Patulin-13C7*

Cat. No.: *B8818684*

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**Patulin-13C7** is the isotopically labeled form of patulin, a mycotoxin produced by various fungi, including *Aspergillus*, *Penicillium*, and *Byssosclamyces* species.[1][2] Due to the stability of the heavy carbon isotopes, **Patulin-13C7** serves as an ideal internal standard for the accurate quantification of patulin in various samples, particularly in food products like apple juice, using mass spectrometry-based methods.[3][4][5] This guide provides an in-depth look at the physical and chemical properties of **Patulin-13C7**, detailed experimental protocols for its use, and visual workflows to aid researchers and drug development professionals.

## Core Physical and Chemical Properties

The fundamental properties of **Patulin-13C7** are summarized below. As an isotopologue, its chemical behavior is nearly identical to that of unlabeled patulin, but its increased mass is critical for its role in analytical chemistry.

Property	Value	Source(s)
Formal Name	4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-13C7	[3]
Molecular Formula	[13C]7H6O4	[3]
Molecular Weight	161.07 g/mol	[1][6][7]
CAS Number	1353867-99-8	[6][7]
Purity	≥98%	[3]
Appearance	Typically supplied as a solution in acetonitrile.[3] The unlabeled form is a white crystalline solid.[8]	
Solubility	Soluble in acetonitrile.[3] Unlabeled patulin is soluble in ethanol, DMSO, dimethylformamide, acetone, and water.[8][9][10]	
Storage	Store at -20°C.[8]	
Stability	≥ 2 years under proper storage conditions.[3]	
Synonyms	Clairformin-13C7, Expansin-13C7, Mycoin C-13C7	[3]

## Experimental Protocols: Quantification of Patulin in Apple Juice using LC-MS/MS

**Patulin-13C7** is primarily used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[4][5] Below is a representative protocol for the quantification of patulin in a complex matrix like apple juice.

Objective: To accurately determine the concentration of patulin in an apple juice sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with **Patulin-13C7** as an internal standard.

### 1. Materials and Reagents:

- Patulin analytical standard
- **Patulin-13C7** internal standard solution (e.g., 25 µg/mL in acetonitrile)[7]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or acetic acid[11]
- Deionized water
- Solid Phase Extraction (SPE) cartridges
- Apple juice sample

### 2. Standard Preparation:

- Stock Solutions: Prepare stock solutions of patulin and **Patulin-13C7** in acetonitrile.
- Calibration Curve: Create a series of calibration standards by spiking a known amount of patulin into a patulin-free apple juice matrix extract. Each standard should also contain a fixed concentration of the **Patulin-13C7** internal standard. A typical concentration range for patulin could be 0.5-500 ppb.[11]

### 3. Sample Preparation and Extraction:

- Spiking: Take a known volume (e.g., 10 mL) of the apple juice sample and spike it with a precise amount of the **Patulin-13C7** internal standard solution.
- Extraction: The patulin and the internal standard are typically extracted from the juice using a solid-phase extraction (SPE) protocol. This step helps to remove interfering matrix

components.

- Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis:

- Chromatography:
  - System: A UHPLC system such as the Vanquish-Flex.[\[11\]](#)
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid), is commonly used.[\[11\]](#)
  - Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
- Mass Spectrometry:
  - System: A triple quadrupole mass spectrometer like the TSQ Fortis.[\[11\]](#)
  - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for patulin analysis.[\[11\]](#)
  - MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both patulin and **Patulin-13C7**. For example:
    - Patulin: Precursor ion (m/z) -> Product ion (m/z)
    - **Patulin-13C7**: Precursor ion (m/z) + 7 -> Product ion (m/z)
  - The specific m/z values would be determined during method development.

#### 5. Data Analysis and Quantification:

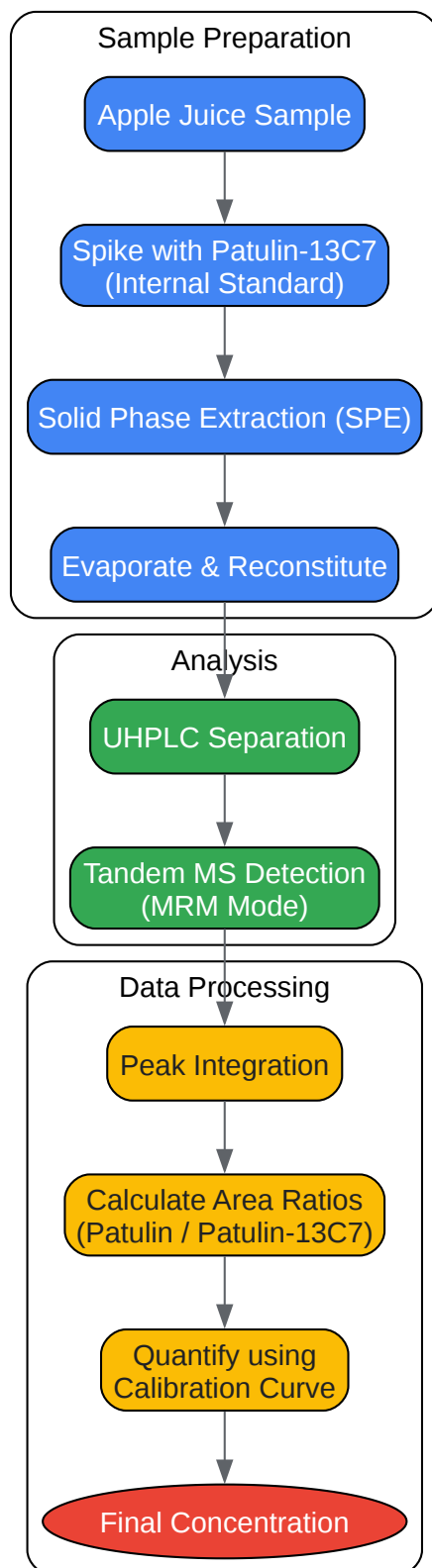
- Peak Integration: Integrate the chromatographic peaks for both the patulin and **Patulin-13C7** MRM transitions.

- **Ratio Calculation:** Calculate the ratio of the peak area of patulin to the peak area of **Patulin-13C7** for each sample and calibration standard.
- **Quantification:** Construct a calibration curve by plotting the area ratio against the concentration of the patulin standards. Determine the concentration of patulin in the unknown samples by interpolating their area ratios from this curve. The use of the internal standard corrects for any loss of analyte during sample preparation and any ion suppression or enhancement during mass spectrometry analysis.

## Visualizing Analytical Workflows

### Workflow for Patulin Quantification

The following diagram illustrates the typical workflow for quantifying patulin in a food sample using an isotopically labeled internal standard.

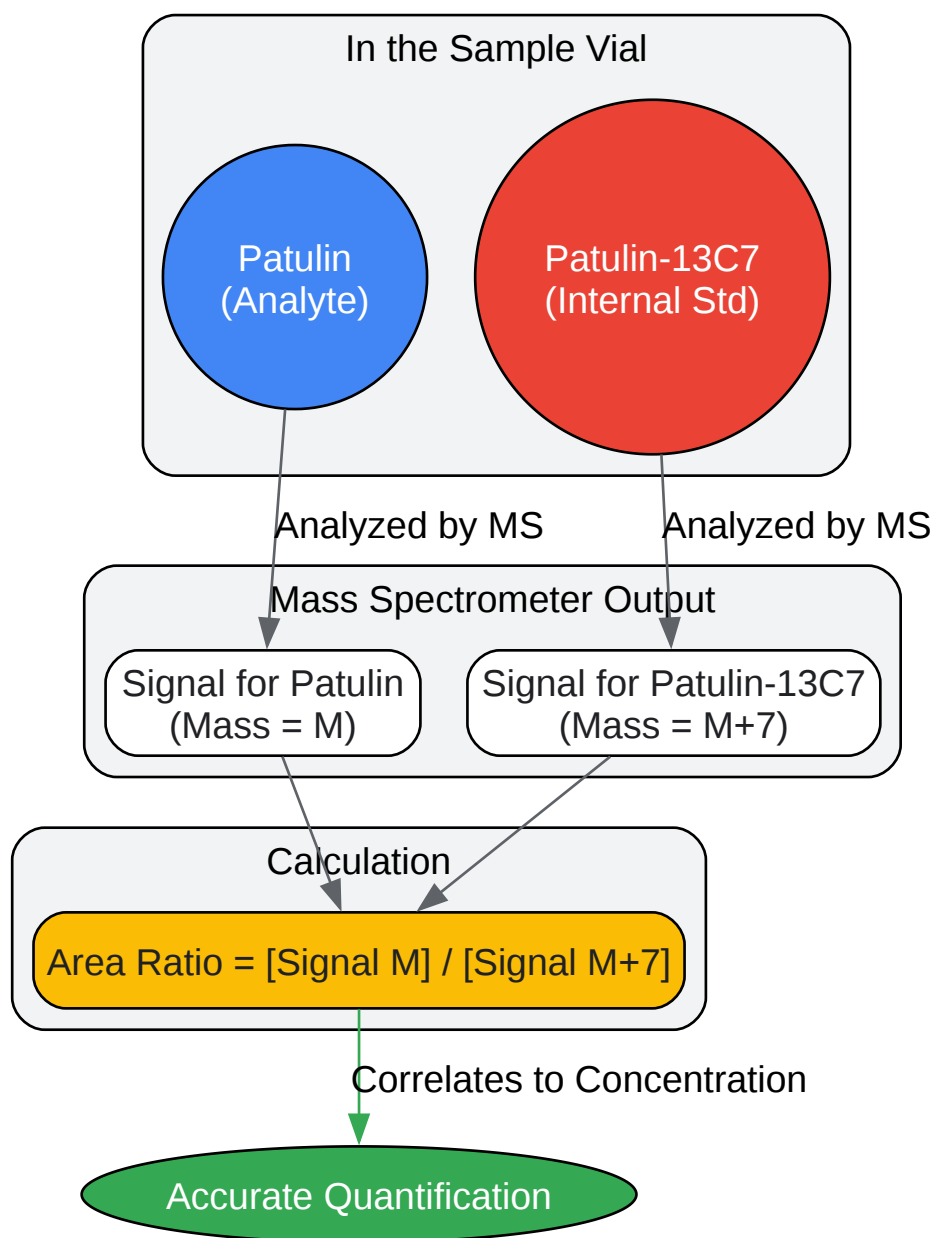


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Caption: Workflow for patulin analysis using an internal standard.

## Conceptual Diagram of Isotope Dilution Mass Spectrometry

This diagram explains the principle of using **Patulin-13C7** in mass spectrometry. The distinct masses allow for separate detection and ratio calculation, which is the basis of the isotope dilution method.



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Caption: Principle of isotope dilution using **Patulin-13C7**.

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